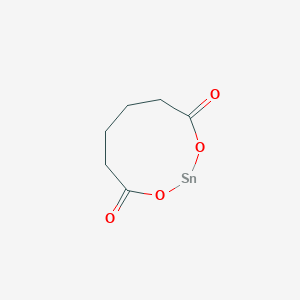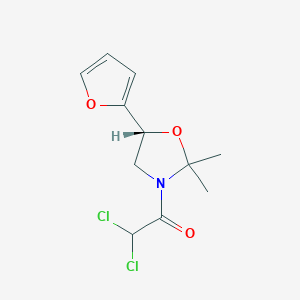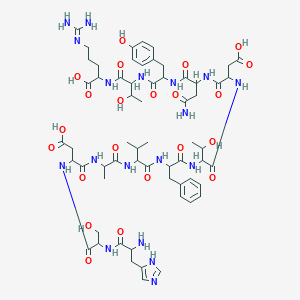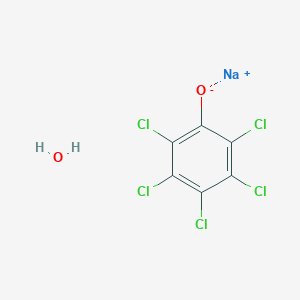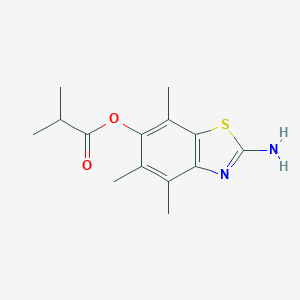
(2-Amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) 2-methylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) 2-methylpropanoate, also known as ABT-418, is a chemical compound that has been found to have potential applications in scientific research. This compound belongs to the class of benzothiazole derivatives, which have been extensively studied for their pharmacological properties.
Mechanism Of Action
(2-Amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) 2-methylpropanoate acts as a selective agonist of α4β2 nAChRs, which are the most abundant subtype of nAChRs in the brain. Activation of these receptors by (2-Amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) 2-methylpropanoate leads to the release of neurotransmitters such as dopamine, which are involved in the regulation of various physiological processes. (2-Amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) 2-methylpropanoate has been shown to enhance cognitive function and has potential applications in the treatment of cognitive disorders such as Alzheimer's disease.
Biochemical And Physiological Effects
(2-Amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) 2-methylpropanoate has been shown to have several biochemical and physiological effects. It has been found to enhance cognitive function in animal models and has potential applications in the treatment of cognitive disorders. (2-Amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) 2-methylpropanoate has also been shown to have analgesic properties and has been investigated for its potential use in pain management. Additionally, (2-Amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) 2-methylpropanoate has been found to have anti-inflammatory properties and has potential applications in the treatment of inflammatory disorders.
Advantages And Limitations For Lab Experiments
(2-Amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) 2-methylpropanoate has several advantages for lab experiments. It is a potent and selective agonist of α4β2 nAChRs, which makes it a useful tool for investigating the role of these receptors in various physiological processes. (2-Amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) 2-methylpropanoate has also been shown to have good bioavailability and pharmacokinetic properties, which make it suitable for in vivo studies. However, (2-Amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) 2-methylpropanoate has some limitations for lab experiments. It has a short half-life, which may limit its use in long-term studies. Additionally, (2-Amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) 2-methylpropanoate has been found to have some off-target effects, which may complicate the interpretation of results.
Future Directions
There are several future directions for research on (2-Amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) 2-methylpropanoate. One potential application is in the treatment of cognitive disorders such as Alzheimer's disease. (2-Amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) 2-methylpropanoate has shown promising results in animal models of Alzheimer's disease and may have potential as a therapeutic agent. Additionally, (2-Amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) 2-methylpropanoate has been investigated for its potential use in pain management and may have applications in the treatment of inflammatory disorders. Further research is needed to fully understand the potential applications of (2-Amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) 2-methylpropanoate and to investigate its safety and efficacy in humans.
Synthesis Methods
The synthesis of (2-Amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) 2-methylpropanoate involves the reaction of 2-amino-4,5,7-trimethyl-1,3-benzothiazole with 2-methylpropanoyl chloride in the presence of a base catalyst. The resulting product is purified using column chromatography to obtain pure (2-Amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) 2-methylpropanoate. This method has been reported to yield high purity and good yields of (2-Amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) 2-methylpropanoate.
Scientific Research Applications
(2-Amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) 2-methylpropanoate has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to be a potent agonist of nicotinic acetylcholine receptors (nAChRs), which are involved in various physiological processes such as learning, memory, and attention. (2-Amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) 2-methylpropanoate has been used in studies investigating the role of nAChRs in these processes and has shown promising results.
properties
CAS RN |
120164-17-2 |
|---|---|
Product Name |
(2-Amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) 2-methylpropanoate |
Molecular Formula |
C14H18N2O2S |
Molecular Weight |
278.37 g/mol |
IUPAC Name |
(2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) 2-methylpropanoate |
InChI |
InChI=1S/C14H18N2O2S/c1-6(2)13(17)18-11-8(4)7(3)10-12(9(11)5)19-14(15)16-10/h6H,1-5H3,(H2,15,16) |
InChI Key |
NTEQMXQPAIUWRP-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C2=C1N=C(S2)N)C)OC(=O)C(C)C)C |
Canonical SMILES |
CC1=C(C(=C(C2=C1N=C(S2)N)C)OC(=O)C(C)C)C |
synonyms |
Propanoic acid, 2-methyl-, 2-amino-4,5,7-trimethyl-6-benzothiazolyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



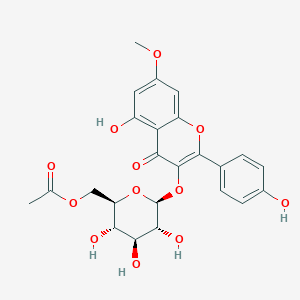
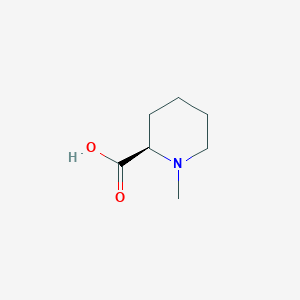
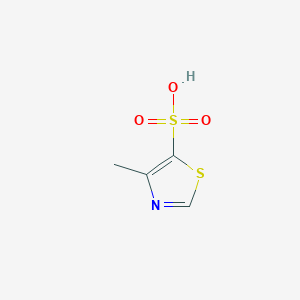
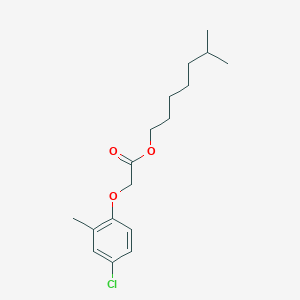
![4-(2-Chlorophenyl)-5,7-dihydro-2-methyl-5-oxo-furo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B55607.png)
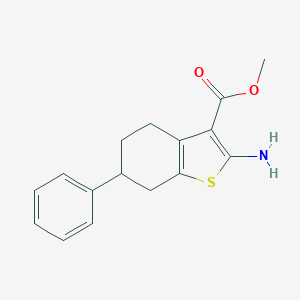
![1-[(2R)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone](/img/structure/B55609.png)
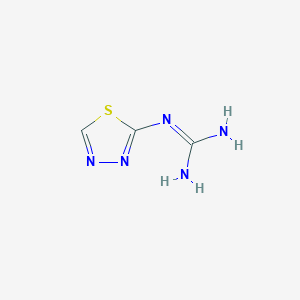
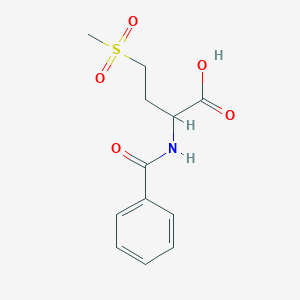
![2-Chloro-6,7,8,9-tetrahydrothiazolo[4,5-h]isoquinoline](/img/structure/B55616.png)
